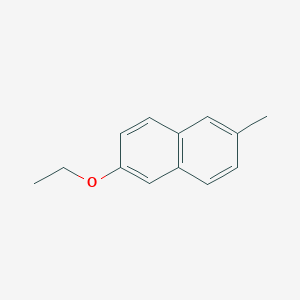

2-Ethoxy-6-methylnaphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. numberanalytics.comalgoreducation.comwikipedia.org This structure provides a foundation for a vast array of derivatives that are pivotal in organic chemistry. numberanalytics.comstudysmarter.co.uk The fused-ring system creates a planar and rigid molecule with a high degree of unsaturation, leading to increased reactivity compared to single-ring aromatic compounds like benzene. numberanalytics.com

Naphthalene and its derivatives are crucial building blocks for synthesizing more complex molecules. algoreducation.com Their significance stems from their versatility in chemical reactions, which allows for the creation of a wide range of functionalized compounds. numberanalytics.com Key applications of naphthalene derivatives include:

Pharmaceuticals: They serve as intermediates in the synthesis of numerous drugs, including anti-inflammatory agents and analgesics. numberanalytics.comalgoreducation.comwikipedia.org

Dyes and Pigments: Naphthalene-based compounds are precursors to many synthetic dyes, such as azo dyes. numberanalytics.comwikipedia.org

Polymers and Plastics: Derivatives like phthalic anhydride (B1165640) (produced from the oxidation of naphthalene) are essential in the manufacturing of polyesters, resins, and plasticizers. numberanalytics.comwikipedia.orgfiveable.me

Agrochemicals: Certain naphthalene derivatives are used to create fungicides and other agricultural chemicals. wikipedia.orggoogle.com

The reactivity of the naphthalene core allows for various chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, enabling chemists to introduce diverse functional groups onto the ring structure. numberanalytics.comalgoreducation.com This adaptability has cemented the role of naphthalene derivatives as indispensable scaffolds in modern organic synthesis. studysmarter.co.uk

Structural Features and Research Relevance of 2-Ethoxy-6-methylnaphthalene

This compound is a disubstituted naphthalene derivative. Its structure consists of the core naphthalene rings with an ethoxy group (-OCH₂CH₃) attached at the 2-position and a methyl group (-CH₃) at the 6-position.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₄O | molbase.com |

| Molecular Weight | 186.25 g/mol | molbase.com |

| CAS Number | 116530-19-9 | molbase.comchemsrc.com |

| Synonyms | ethyl-(6-methyl- naphthyl)-ether | molbase.comchemsrc.com |

The specific placement of the ethoxy and methyl groups on the naphthalene skeleton influences its electronic properties and reactivity. This defined structure makes it a valuable intermediate in targeted organic synthesis. Research indicates that this compound is primarily utilized as a precursor in the synthesis of more complex organic molecules, especially within the pharmaceutical industry. For instance, it serves as a key intermediate in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis of this compound itself can be achieved through various methods. One approach involves the ethylation of a corresponding 2-methoxynaphthalene (B124790) derivative. Another modern synthesis route utilizes a [4+2] cycloaddition reaction between a substituted 2-pyrone (like 4-ethoxy-6-methyl-2-pyrone) and an aryne intermediate, followed by decarboxylative aromatization to form the naphthalene system. rsc.org

The compound can undergo further chemical reactions typical for naphthalene derivatives, such as:

Oxidation: To form the corresponding naphthoquinones.

Reduction: To yield dihydro derivatives.

Substitution: To introduce additional functional groups onto the aromatic rings.

Its utility in research is centered on its role as a building block. The defined structure of this compound allows for precise functionalization, enabling the development of new compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-14-13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWUCYQCDGSDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433382 | |

| Record name | 2-Ethoxy-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-19-9 | |

| Record name | 2-Ethoxy-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Ethoxy 6 Methylnaphthalene

Classical Approaches to Naphthalene (B1677914) Ether Synthesis

Traditional methods for synthesizing naphthalene ethers, including 2-ethoxy-6-methylnaphthalene, often rely on well-established reactions such as ethylation of precursor molecules and Friedel-Crafts reactions.

Ethylation of 2-Methoxynaphthalene (B124790) Derivatives

One common approach involves the ethylation of a 2-methoxynaphthalene derivative. This process typically starts with a precursor like 6-methyl-2-methoxynaphthalene. The methoxy (B1213986) group is then replaced by an ethoxy group through a nucleophilic substitution reaction. This is often accomplished using an ethylating agent such as ethyl bromide in the presence of a strong base like sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction is generally carried out at elevated temperatures, for instance, around 90°C.

Another variation of this approach involves starting with 6-bromo-2-methoxynaphthalene, which is commercially available. acs.org This starting material can be converted to the desired product through subsequent reaction steps.

Table 1: Ethylation of 2-Methoxynaphthalene Derivative

| Reactant | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 6-Methyl-2-methoxynaphthalene | Ethyl bromide | NaH | THF | 90°C | 70-75% |

This table is based on a representative procedure and yields can vary based on specific reaction conditions.

Friedel-Crafts Alkylation and Etherification of Naphthalene Derivatives

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. core.ac.uk In the context of synthesizing this compound, this can involve the alkylation or acylation of a naphthalene precursor. For instance, a naphthalene derivative can be acylated, followed by subsequent reduction and etherification steps to introduce the methyl and ethoxy groups at the desired positions.

However, traditional Friedel-Crafts alkylations on naphthalene can sometimes lead to issues with regioselectivity, meaning the substituents might not attach to the desired positions on the naphthalene ring. To overcome this, modified strategies such as directed ortho-metalation can be employed to achieve greater control over the position of substitution.

The choice of catalyst, often a Lewis acid like aluminum chloride (AlCl₃), and reaction conditions such as temperature (typically ranging from 80–120°C) are crucial for optimizing the reaction and minimizing the formation of unwanted side products.

Advanced Catalytic Synthesis Routes for this compound

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Catalyzed C-O Bond Formation

Palladium catalysts are highly effective in forming carbon-oxygen (C-O) bonds, a key step in the synthesis of ethers like this compound. These methods can be categorized into direct ethoxylation and cross-coupling methodologies.

Direct ethoxylation involves the introduction of an ethoxy group directly onto a pre-functionalized naphthalene ring using a palladium catalyst. For example, 6-methyl-2-bromonaphthalene can be reacted with sodium ethoxide (NaOEt) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like THF at around 90°C under an inert nitrogen atmosphere. This method has been reported to achieve high yields, in the range of 81%.

Table 2: Palladium-Catalyzed Direct Ethoxylation

| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 6-Methyl-2-bromonaphthalene | NaOEt | Pd(dppf)Cl₂ | THF | 90°C | 81% |

This table illustrates a specific example of a direct ethoxylation protocol.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, a process often referred to as Buchwald-Hartwig etherification. This powerful technique allows for the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base to form an aryl ether.

In the synthesis of this compound, a suitable naphthalene precursor bearing a leaving group (like a bromine atom) at the 2-position and a methyl group at the 6-position would be coupled with ethanol (B145695) or sodium ethoxide. The choice of palladium precursor, ligand, and base is critical for the success of these reactions. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for such transformations. d-nb.info These cross-coupling reactions are central to modern organic synthesis due to their broad applicability and high efficiency. nobelprize.org

Continuous-Flow Synthesis Techniques for Scalability

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of naphthalene derivatives, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. units.itbeilstein-archives.org The use of microreaction systems allows for precise control over reaction parameters and rapid mixing, which can lead to higher yields and shorter reaction times. rsc.org

One notable application is the Friedel–Crafts alkylation of naphthalene to produce long-chain alkylated naphthalenes, which are valuable as synthetic lubricants. rsc.orgresearchgate.net In a continuous-flow microreaction system, using a Me₃NHCl–AlCl₃ ionic liquid as a catalyst, a high yield of alkylated naphthalene (>99%) can be achieved in as little as 60 seconds at a mild temperature of 30 °C. rsc.org This system's efficiency is further highlighted by the ability to recycle the ionic liquid catalyst for up to five cycles by supplementing it with fresh AlCl₃ to counteract deactivation. rsc.org The potential for industrial production is significant, as the system can be easily scaled up using high-throughput parallel micromixers. rsc.org

The synthesis of more complex naphthalene-containing structures, such as the anti-inflammatory drug nabumetone (B1676900) [4-(6-methoxy-2-naphthalenyl)-2-butanone], a compound structurally related to this compound, has also been successfully translated to a scalable two-step continuous-flow process. units.it This demonstrates the "proof-of-concept" for applying these intensified processes to generate important 4-aryl-2-butanone derivatives. units.it Researchers have also developed scalable approaches for other naphthalene derivatives, combining chemical and in situ electrochemical methods to simplify purification and reduce synthesis costs, achieving kilogram-scale production. eurekalert.org

Table 1: Examples of Continuous-Flow Synthesis of Naphthalene Derivatives | Reaction Type | Catalyst/System | Substrates | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Friedel–Crafts Alkylation | Me₃NHCl–AlCl₃ ionic liquid in microreactor | Naphthalene, 1-dodecene (B91753) | >99% yield within 60s at 30°C; catalyst recyclable. rsc.org | | Aldol Condensation | Stainless steel capillary tube reactor | 6-Methoxynaphthaldehyde, Acetone | Full conversion to 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one with 94% isolated yield. units.it | | Hydrogenation | Fixed-bed hydrogenator with Ra/Ni catalyst | 4-Aryl-3-buten-2-ones | Selective hydrogenation of C=C double bond to yield 4-aryl-2-butanones. units.it |

Biocatalytic Approaches to Naphthalene Derivatives

Biocatalysis offers an alternative, environmentally benign route to naphthalene derivatives, utilizing enzymes to perform specific chemical transformations under mild conditions. nih.govnih.gov These enzymatic reactions can produce chiral compounds that are valuable building blocks for organic synthesis. nih.govacs.org

A key biocatalytic strategy involves the aromaticity-breaking epoxidation of naphthalene. nih.govacs.org Fungal peroxygenases, a class of heme-thiolate enzymes, can catalyze the formation of naphthalene epoxides directly from naphthalene. nih.govacs.orgresearchgate.net These epoxide intermediates are highly reactive and can be captured through nucleophilic ring-opening reactions to yield non-racemic trans-disubstituted cyclohexadiene derivatives. nih.govacs.org For instance, the recombinant peroxygenase variant PaDa-I from Agrocybe aegerita (rAaeUPO) has been shown to effectively generate naphthalene-1,2-epoxide, which can then be reacted with nucleophiles like sodium azide (B81097). nih.govrsc.org

Another important class of enzymes is naphthalene dioxygenases, which hydroxylate naphthalene to the corresponding 1,2-dihydro-1,2-dihydroxy derivative. nih.gov This can be followed by a subsequent transformation catalyzed by dihydrodiol dehydrogenase to produce the 1,2-dihydroxy derivative. nih.gov Researchers have developed biocatalysts that carry the genes for both enzymes, allowing for controlled, sequential reactions by switching from aerobic to anaerobic conditions. nih.gov

Protein engineering plays a crucial role in tailoring the selectivity of these biocatalysts. nih.gov By modifying the active site of an unspecific peroxygenase, researchers can shift the catalytic activity towards specific outcomes. For example, variants of MthUPO have been engineered to transform 2-methylnaphthalene (B46627) predominantly into 2-methyl-1,4-naphthoquinone (vitamin K3) or to functionalize the benzylic position, demonstrating control over chemo- and regioselectivity. nih.gov

Table 2: Selected Biocatalytic Transformations of Naphthalene Derivatives

| Enzyme/Biocatalyst | Substrate | Transformation | Product(s) | Reference |

|---|---|---|---|---|

| Fungal Peroxygenase (PaDa-I) | Naphthalene | Epoxidation & Nucleophilic Ring-Opening | Naphthalene-1,2-epoxide, trans-disubstituted cyclohexadienes | nih.govacs.org |

| Naphthalene Dioxygenase & Dihydrodiol Dehydrogenase | Naphthalene | Dihydroxylation | 1,2-Dihydro-1,2-dihydroxynaphthalene, 1,2-dihydroxynaphthalene | nih.gov |

| Engineered Peroxygenase (MthUPO variant L60F/S159G/A161F) | 2-Methylnaphthalene | Aromatic Oxidation | 2-Methyl-1,4-naphthoquinone (Vitamin K3) | nih.gov |

Multi-Component and Domino Reactions in Naphthalene Framework Assembly

Multi-component reactions (MCRs) and domino (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like functionalized naphthalenes in a single pot from multiple simple starting materials. rsc.orggoogle.comfrontiersin.org These approaches are valued for their atom economy, operational simplicity, and ability to rapidly build molecular diversity. frontiersin.orgresearchgate.net

[4+2] Cycloaddition Reactions with Arynes and Pyrones

A powerful method for assembling the naphthalene core is through a [4+2] cycloaddition (Diels-Alder reaction) between an aryne and a 2-pyrone. rsc.orgrsc.org This strategy provides an efficient route to a wide variety of multisubstituted naphthalenes. rsc.orgresearchgate.net The reaction leverages the highly electron-deficient nature of the aryne intermediate, which readily reacts with electron-rich dienes like 2-pyrones. rsc.org This approach has been successfully applied to synthesize naphthalenes with diverse functional groups, including those bearing 1,2,3-triazole moieties. rsc.org

In situ Aryne Generation and Reactivity

Due to their extreme reactivity, arynes are not stable enough to be isolated and must be generated in situ. wikipedia.orgtcichemicals.com A common and effective method for generating arynes under mild conditions involves the use of o-silylaryl triflates as precursors. rsc.orgrsc.org Treatment of these precursors with a fluoride (B91410) source, such as cesium fluoride (CsF) in acetonitrile, triggers the elimination of the triflate and silyl (B83357) groups, forming the highly reactive aryne triple bond. rsc.orgtcichemicals.com The geometric strain on this triple bond results in a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making the aryne an excellent electrophile and a potent dienophile for cycloaddition reactions. wikipedia.org

Tandem Reaction Sequences for Functionalized Naphthalenes

Beyond the aryne-pyrone cycloaddition, various other tandem reaction sequences have been developed to construct functionalized naphthalenes. rsc.orgnih.govacs.org These sequences combine multiple bond-forming events in a single operation, avoiding the need to isolate intermediates.

One such strategy is a palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. nih.gov This process utilizes a tandem Heck/Suzuki coupling sequence to achieve the 1,4-diarylation or 1,4-vinylarylation of the naphthalene ring, yielding spirocyclic compounds with excellent selectivity. nih.gov

Another innovative approach involves a ruthenium-catalyzed three-component tandem reaction. rsc.orgrsc.org This protocol modularly synthesizes multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides via a remote C-H functionalization. rsc.orgrsc.org The use of tertiary phosphines as auxiliary ligands is key to enabling this three-component free-radical reaction. rsc.org These advanced tandem strategies provide concise and efficient access to a broad range of complex naphthalene derivatives that would be challenging to prepare using traditional methods. rsc.orgnih.gov

Table 3: Overview of Tandem Reactions for Naphthalene Synthesis

| Reaction Name | Catalysts/Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Tandem Heck/Suzuki Coupling | Palladium catalyst | Dearomative 1,4-diarylation/vinylarylation of naphthalene | 1,4-Dihydronaphthalene-based spirocyclic compounds | nih.gov |

| Ruthenium-Catalyzed Three-Component Tandem | Ruthenium catalyst, P(III) ligand | Remote C5-H functionalization with olefins and alkyl bromides | Multifunctional C5-substituted naphthalenes | rsc.orgrsc.org |

| Tandem Photoenolization Diels-Alder | Ti(Oi-Pr)₄ | Photoenolization, Diels-Alder, and aromatization | Naphthol- and naphthalene-fused polycyclic products | rsc.org |

Mechanistic Investigations of 2 Ethoxy 6 Methylnaphthalene Reactions

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system of 2-ethoxy-6-methylnaphthalene is susceptible to electrophilic substitution, a fundamental class of reactions in aromatic chemistry. The ethoxy and methyl groups on the naphthalene core influence the regioselectivity of these reactions. The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the methyl group (-CH₃) is a weakly activating, ortho-, para-directing group through an inductive effect.

The interplay of these directing effects determines the position of substitution on the naphthalene ring. Research indicates that electrophilic substitution on naphthalene derivatives can be influenced by steric hindrance. unit.no In the case of this compound, the positions ortho and para to the strongly activating ethoxy group are C1, C3, and C4. The positions ortho and para to the methyl group are C5 and C7. The directing effects of the ethoxy group are generally stronger, favoring substitution on the same ring.

Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination in the presence of a Lewis acid catalyst would be expected to introduce a bromine atom primarily at the C1 or C3 positions, with the potential for minor products resulting from substitution at other activated sites. The precise product distribution would depend on the specific reaction conditions, including the nature of the electrophile and the solvent used.

Oxidation Chemistry of this compound

The oxidation of this compound can lead to a variety of products, with naphthoquinones being of significant interest.

Pathways to Naphthoquinones

The oxidation of naphthalene derivatives to naphthoquinones is a well-established transformation. researchgate.net For 2-methylnaphthalene (B46627), oxidation with reagents like chromium(VI) compounds or hydrogen peroxide can yield menadione (B1676200) (2-methyl-1,4-naphthoquinone). beilstein-journals.orgajrconline.org The presence of the ethoxy group in this compound influences the outcome of the oxidation.

Oxidation of substituted naphthalenes with peroxydisulfate (B1198043) in the presence of copper(II) ions has been shown to produce naphthoquinones. ias.ac.inias.ac.in The reaction likely proceeds through an electron transfer mechanism. ias.ac.in In the case of this compound, oxidation would be expected to yield a substituted 1,4-naphthoquinone. The regioselectivity of this oxidation can be influenced by the substituents present on the naphthalene ring. For example, the oxidation of 2-methylnaphthalene can also lead to the formation of 6-methyl-1,4-naphthoquinone (B15433) as a byproduct. beilstein-journals.org

| Starting Material | Oxidizing Agent | Catalyst | Major Product(s) | Reference |

|---|---|---|---|---|

| 2-Methylnaphthalene | Chromium(VI) oxide | Acetic acid | Menadione (2-methyl-1,4-naphthoquinone) | ajrconline.org |

| 2-Methylnaphthalene | Hydrogen peroxide | Palladium(II)-polystyrene sulfonic acid resin | Menadione (2-methyl-1,4-naphthoquinone) | beilstein-journals.org |

| Substituted Naphthalenes | Potassium peroxydisulfate | Copper(II) sulfate | Substituted 1,4-Naphthoquinones | ias.ac.in |

Hydroxylation and Carboxylation Pathways

Besides oxidation to quinones, this compound can undergo reactions leading to hydroxylated and carboxylated derivatives. Hydroxylation can occur through various methods, including biotransformation using microorganisms or enzymatic systems. nih.gov These biocatalytic approaches can offer high regioselectivity. nih.gov

Carboxylation, the introduction of a carboxylic acid group, can be a key step in the synthesis of valuable compounds like 6-ethoxy-2-naphthoic acid. fdc-chemical.com A related compound, 6-methoxy-2-naphthoic acid, is synthesized from 2-acetyl-6-methoxynaphthalene (B28280) via oxidation with sodium hypochlorite. oriprobe.com A similar strategy could potentially be applied to an appropriate precursor derived from this compound. The synthesis of 6-hydroxy-2-naphthoic acid involves the carboxylation of the potassium salt of 2-naphthol. chemicalbook.com

Reduction Chemistry of this compound

Reduction of the naphthalene ring system in this compound yields dihydro and tetrahydro derivatives, which are valuable intermediates in organic synthesis.

Synthesis of Dihydro and Tetrahydro Derivatives

The reduction of naphthalenes can be achieved through various methods, including catalytic hydrogenation. gla.ac.uk The choice of catalyst and reaction conditions can influence the extent of reduction. For instance, the reduction of a tetralone derivative, which can be formed from a naphthalene precursor, can lead to a tetrahydronaphthalene. gla.ac.uk Aromatization of hydronaphthalenes can also be a route to substituted naphthalenes. thieme-connect.de

The synthesis of 1-methyl-7-halo-3,4-dihydronaphthalene-2-carboxylic esters has been reported through the cyclization of β-phenethylacetoacetic esters, followed by aromatization. dss.go.th This highlights a pathway where a dihydronaphthalene is a key intermediate. The reduction of this compound itself, for example using sodium in liquid ammonia (B1221849) (Birch reduction), would be expected to yield a dihydronaphthalene derivative. The regioselectivity of the Birch reduction is governed by the electronic effects of the substituents.

Intramolecular Rearrangements and Cyclization Mechanisms

This compound and its derivatives can participate in intramolecular rearrangements and cyclization reactions to form more complex polycyclic structures.

Intramolecular Friedel-Crafts type reactions are a common method for forming new rings. researchgate.net For example, the cyclization of β-aryl butyric acids can lead to the formation of tetralones, which are precursors to naphthalenes. gla.ac.uk Lewis acid-catalyzed rearrangements of vinylidenecyclopropanes can also produce naphthalene derivatives through a cycloaddition mechanism. thieme-connect.de

The Claisen rearrangement is another powerful tool for C-C bond formation. While the classical Claisen rearrangement involves allyl vinyl ethers, related rearrangements can occur with benzylic systems. uq.edu.au A derivative of this compound could potentially be designed to undergo an intramolecular rearrangement to construct a new ring system. Furthermore, Dieckmann-type cyclizations have been employed in the synthesis of substituted naphthalenes and naphthoquinones. mdpi.comnih.gov These base-induced intramolecular condensations of diesters are effective for forming five- and six-membered rings.

| Reaction Type | Key Intermediate/Reactant | Product Type | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts | β-Aryl butyric acids | Tetralones | gla.ac.uk |

| Lewis Acid Catalyzed Rearrangement | Vinylidenecyclopropanes | Naphthalene derivatives | thieme-connect.de |

| Dieckmann-type Cyclization | Diesters | Substituted naphthalenes/naphthoquinones | mdpi.comnih.gov |

Catalytic Reaction Mechanism Studies

Ligand Effects on Palladium-Mediated Processes

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are profoundly influenced by the nature of the ligands coordinated to the palladium center. In the context of reactions involving substituted naphthalenes such as this compound, the choice of ligand is critical for steering the reaction towards the desired outcome. Ligands modulate the steric and electronic properties of the palladium catalyst, thereby affecting each elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

The primary role of phosphine (B1218219) ligands, which are commonly employed in these processes, is to stabilize the palladium catalyst and to fine-tune its reactivity. The electronic properties of the phosphine ligand, dictated by the substituents on the phosphorus atom, influence the electron density at the palladium center. Electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step, a crucial activation of the C-X bond (where X is a halide or triflate) of the naphthalene derivative. Conversely, the steric bulk of the ligand is instrumental in promoting the reductive elimination step, which leads to the formation of the final product and regeneration of the active Pd(0) catalyst. nih.gov

Research into palladium-catalyzed reactions on naphthalene systems has highlighted the importance of bulky and electron-rich phosphine ligands. For instance, in Suzuki-Miyaura cross-couplings, ligands such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type phosphines (e.g., XPhos) have been shown to be highly effective. rsc.org These ligands promote the formation of the catalytically active monoligated palladium species, which is often more reactive than the corresponding bis-ligated complexes, especially in challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. nih.govrsc.org

The selection of an appropriate ligand can also mitigate side reactions, such as protodeboronation in Suzuki-Miyaura couplings, where the boronic acid derivative is undesirably converted back to the corresponding hydrocarbon. chemrxiv.org While bulky ligands can accelerate the desired cross-coupling, they can also, paradoxically, promote protodeboronation under certain conditions, necessitating a careful and judicious choice of ligand for optimal results. chemrxiv.org The interplay between the ligand, substrate, and reaction conditions is therefore a delicate balance that must be carefully optimized for each specific transformation.

The following table illustrates the impact of different phosphine ligands on the yield of a model Suzuki-Miyaura cross-coupling reaction involving a substituted aryl bromide, demonstrating the significant influence of ligand structure on catalytic efficiency.

Table 1: Effect of Various Phosphine Ligands on the Yield of a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

| Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| PPh₃ (Triphenylphosphine) | 1 | 45 |

| PCy₃ (Tricyclohexylphosphine) | 1 | 85 |

| XPhos | 1 | 95 |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 1 | 70 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 1 | 92 |

Data is illustrative and based on general trends reported for Suzuki-Miyaura reactions of aryl bromides. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 6 Methylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H and 13C NMR for Substituent Position and Electronic Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the substitution pattern on the naphthalene (B1677914) ring and the electronic nature of the surrounding atoms. nih.gov

In the ¹H NMR spectrum of 2-Ethoxy-6-methylnaphthalene, the chemical shifts and splitting patterns of the aromatic protons are particularly informative. The protons on the naphthalene ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic system. The ethoxy group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group, with their chemical shifts influenced by the adjacent oxygen atom. The methyl group attached to the naphthalene ring appears as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the naphthalene ring resonate at distinct chemical shifts, which are sensitive to the electronic effects of the ethoxy and methyl substituents. The carbon atom attached to the electron-donating ethoxy group will be shielded and appear at a higher field (lower ppm value) compared to the other aromatic carbons. Conversely, the carbons of the methyl and ethoxy groups have characteristic chemical shifts that confirm their presence and connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Naphthalene Derivatives

This table is for illustrative purposes and actual values may vary based on solvent and experimental conditions.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methylnaphthalene (B46627) | Aromatic H: ~7.2-7.8, Methyl H: ~2.5 | Aromatic C: ~125-135, Methyl C: ~21 |

| 2-Ethoxynaphthalene | Aromatic H: ~7.1-7.8, OCH₂: ~4.1 (q), CH₃: ~1.4 (t) | Aromatic C: ~105-157, OCH₂: ~63, CH₃: ~15 |

Advanced 2D NMR Techniques for Structural Elucidation

For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. libretexts.orgwiley-vch.de These experiments correlate different nuclei and provide a more detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. For this compound, COSY would show correlations between the coupled protons on the naphthalene ring and between the methylene and methyl protons of the ethoxy group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the methyl group will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for piecing together the entire molecular framework. For example, it can show a correlation between the protons of the methyl group and the carbon atom at position 6 of the naphthalene ring, confirming its attachment point. It can also show correlations between the ethoxy protons and the carbon at position 2.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups are observed just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is expected in the region of 1250-1000 cm⁻¹. This is a key indicator of the ether linkage.

Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

This table presents expected ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be especially useful for characterizing the vibrations of the naphthalene ring's carbon skeleton. The symmetric "breathing" modes of the aromatic rings often give rise to strong and sharp Raman signals, which can be sensitive to the substitution pattern.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov

The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the extended conjugated system of the naphthalene ring. The presence of the electron-donating ethoxy group and the weakly electron-donating methyl group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. This is because these substituents can increase the energy of the highest occupied molecular orbital (HOMO), thus reducing the energy gap for electronic transitions. Analysis of the absorption bands can provide information about the extent of conjugation and the electronic effects of the substituents.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of naphthalene derivatives.

The analysis of crystal structures of naphthalene derivatives often involves considering intermolecular interactions such as C−H∙∙∙π interactions, which play a significant role in the stabilization of the crystal architecture. researchgate.net The planarity of the naphthalene ring system can be influenced by substituents, leading to variations in crystal packing. For example, in some 1-oxo-1,2-dihydronaphthalene derivatives, the cyclohexadiene ring adopts conformations like half-chair or boat. nih.gov

Table 1: Crystallographic Data for Select Naphthalene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-Naphthoic acid | Monoclinic | P2₁/a | 31.12 | 3.87 | 6.92 | 92.2 | iucr.org |

| 2-Naphthoic acid | Monoclinic | P2₁/n | 30.59 | 5.00 | 5.63 | 92.6 | iucr.org |

| 1,2-Dichloronaphthalene | Monoclinic | P2₁/n | 15.11 | 3.92 | 14.86 | 96.0 | iucr.org |

| 1,5-Dinitronaphthalene | Monoclinic | P2₁/a | 7.76 | 16.32 | 3.70 | 101.8 | iucr.org |

This table presents a selection of crystallographic data for various naphthalene derivatives to illustrate the type of information obtained from X-ray diffraction studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and confirming the structure of a compound like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.

For aromatic ethers like this compound, the mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edublogspot.com The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways for ethers include cleavage of the C-C bond next to the oxygen (α-cleavage) and cleavage of the C-O bond. whitman.edublogspot.comarizona.edu Aromatic ethers can also undergo cleavage at the β-bond to the aromatic ring. whitman.edublogspot.com

A study on the carbonylation of α-(6-methoxyl-2-naphthyl) ethanol (B145695) to produce methyl-α-(6-methoxyl-2-naphthyl)propionate utilized GC-MS to identify the main product and by-products, demonstrating the technique's utility in monitoring chemical reactions and identifying related naphthalene derivatives. nih.gov Similarly, GC-MS has been used to analyze volatile components from various sources, identifying compounds like 2-methylnaphthalene. cabidigitallibrary.org

Table 2: Expected GC-MS Fragmentation for this compound

| Fragmentation Process | Key Fragment Ion (m/z) | Description |

| Molecular Ion | 186 | Represents the intact molecule [C₁₃H₁₄O]⁺. |

| Loss of ethylene (B1197577) (C₂H₄) | 158 | McLafferty-type rearrangement leading to a naphthol derivative. |

| Loss of ethoxy radical (•OC₂H₅) | 141 | Cleavage of the ether bond. |

| Loss of ethyl group (•C₂H₅) | 157 | Cleavage of the ethyl-oxygen bond. |

This table is a hypothetical representation of the expected fragmentation pattern for this compound based on general principles of mass spectrometry for aromatic ethers.

Computational and Theoretical Chemistry Studies of 2 Ethoxy 6 Methylnaphthalene

Density Functional Theory (DFT) Applications for Molecular Properties

DFT has become a important tool in computational chemistry for investigating the structure and reactivity of organic molecules. For a molecule like 2-ethoxy-6-methylnaphthalene, DFT calculations would typically be employed to determine its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O bond of the ethoxy group, and identify the most energetically favorable conformer.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Dipole Moments)

An analysis of the electronic structure provides deep insights into a molecule's reactivity and properties.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom in this compound. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model.

Vibrational Spectroscopy: Theoretical vibrational frequencies (infrared and Raman) can be calculated to help in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted and compared with experimental NMR data to aid in structural elucidation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible region.

Molecular Reactivity Descriptors (Fukui Functions, Global Electrophilicity)

Conceptual DFT provides a framework for quantifying chemical reactivity.

Fukui Functions: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Activation Energy Calculations for Synthetic Reactions

For synthetic routes involving this compound, DFT can be used to model the reaction pathway. This involves locating the transition state structures connecting reactants and products and calculating the activation energy. The activation energy is a critical parameter that determines the rate of a chemical reaction, and its theoretical calculation can help in understanding reaction mechanisms and optimizing reaction conditions.

Mechanistic Validation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in validating reaction mechanisms and understanding the electronic properties of naphthalene (B1677914) derivatives. While specific studies focused exclusively on this compound are not extensively documented, the principles can be robustly illustrated by examining analogous substituted naphthalene systems.

DFT calculations are frequently used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By comparing the computationally predicted spectra with experimental data, the accuracy of the optimized molecular geometry and the underlying theoretical model can be validated. For instance, in a study on a chalcone derivative containing a naphthalen-2-yl group, the B3LYP/6-311G(d,p) method was used to optimize the geometry and calculate spectral data, which showed good agreement with experimental findings researchgate.netdntb.gov.ua. This process confirms the predicted structural parameters like bond lengths and angles.

Furthermore, computational models can elucidate the mechanisms of chemical reactions. For example, the electrophilic substitution is a key reaction for aromatic compounds like naphthalene. Theoretical studies on substituted naphthalenes help in understanding how substituents like the ethoxy and methyl groups influence the regioselectivity of these reactions. The electron-donating nature of the ethoxy and methyl groups in this compound would be predicted to activate the naphthalene ring towards electrophilic attack. Computational analysis of the transition states and activation energies for substitution at different positions on the ring can validate the experimentally observed product distribution. Studies on other substituted naphthalenes have demonstrated that computational methods can effectively model the influence of various functional groups on the electronic properties and reactivity of the naphthalene core researchgate.net.

Table 1: Representative Theoretical Data for a Substituted Naphthalene System

This interactive table presents typical data obtained from DFT calculations on a substituted naphthalene derivative, illustrating the types of parameters used for mechanistic validation.

| Parameter | Computational Method | Calculated Value | Experimental Value |

| C=C Stretch (Naphthyl) | B3LYP/6-311G(d,p) | ~1600 cm⁻¹ | ~1595 cm⁻¹ |

| ¹H NMR (Aromatic) | GIAO | 7.2-8.0 ppm | 7.1-7.9 ppm |

| ¹³C NMR (Aromatic) | GIAO | 110-140 ppm | 109-138 ppm |

| HOMO-LUMO Gap | TD-DFT | ~4.5 eV | ~4.4 eV |

Note: Data is representative of typical substituted naphthalene systems and not specific to this compound.

Molecular Dynamics and Simulation Studies of Naphthalene Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time. These simulations are particularly useful for understanding the interactions of molecules like this compound with their environment, such as in solution or within a biological system.

Furthermore, MD simulations have been employed to study the behavior of naphthalene derivatives in different environments. For example, the fluorescent probe Laurdan, a 2,6-substituted naphthalene derivative, has been studied using MD simulations to understand its conformation and interaction with water molecules in lipid membranes researchgate.net. These simulations revealed that cholesterol can alter the water distribution around the naphthalene moiety researchgate.net. Such studies highlight the capability of MD to probe the influence of the local environment on the properties and behavior of substituted naphthalenes.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Naphthalene Derivatives

This interactive table outlines common parameters evaluated in MD simulations to understand the dynamic behavior of naphthalene-based molecules.

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the molecule at different time points relative to a reference structure. | Indicates the stability of the molecule's conformation or its complex with another molecule. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the molecule and its surroundings. | Crucial for understanding intermolecular interactions, particularly in aqueous or biological environments. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's solubility and interactions with the solvent. |

Quantitative Structure-Activity Relationships (QSAR) and Prediction of Activity Spectra (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known active compounds nih.govgenexplain.combiorxiv.orgway2drug.com. The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi) genexplain.com.

For this compound, a PASS prediction would involve submitting its structure to the online server. The server would then compare its structural features to those of compounds in its extensive database. A hypothetical PASS prediction might suggest a range of activities. For example, a study on other naphthalene derivatives identified potential anticancer activity through PASS analysis ijpsjournal.com.

Table 3: Hypothetical PASS Prediction for this compound

This interactive table presents a hypothetical example of a PASS prediction, illustrating the type of output generated.

| Predicted Biological Activity | Pa (Probability "to be Active") | Pi (Probability "to be Inactive") |

| Anti-inflammatory | 0.650 | 0.025 |

| Cytochrome P450 Substrate | 0.580 | 0.040 |

| Antineoplastic | 0.450 | 0.080 |

| Antimicrobial | 0.320 | 0.150 |

Note: This data is hypothetical and for illustrative purposes only. Actual PASS predictions would require submission of the compound's structure to the PASS online service.

The activities with Pa > Pi are considered possible for the compound. Such predictions can guide experimental studies to explore the most promising biological applications of a molecule like this compound.

Derivatization and Functionalization Strategies for 2 Ethoxy 6 Methylnaphthalene

Synthesis of Analogues with Varied Alkyl and Aryl Substituents

The synthesis of 2-ethoxy-6-methylnaphthalene analogues with diverse alkyl and aryl substituents allows for the fine-tuning of its chemical and physical properties. One common approach involves the modification of precursors. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce various arylboronic acids to a brominated naphthalene (B1677914) core. researchgate.net This method provides a versatile route to a range of arylated naphthalene derivatives.

Another strategy focuses on the alkylation of the naphthalene scaffold. While Friedel-Crafts alkylation is a classic method, it can suffer from a lack of selectivity and the requirement of more than a stoichiometric amount of catalyst. core.ac.uk Modern approaches often utilize heterogeneous catalysts like zeolites and clays (B1170129) to improve selectivity and create a more environmentally benign process. core.ac.uk For example, the alkylation of naphthalene precursors with different alkylating agents such as alkyl halides, alcohols, and alkenes has been explored. core.ac.uk

The following table summarizes examples of reaction types used to introduce varied substituents onto a naphthalene-based structure.

| Reaction Type | Reactants | Product Type | Reference |

| Suzuki-Miyaura Cross-Coupling | Brominated Naphthalene, Arylboronic Acids | Arylated Naphthalenes | researchgate.net |

| Friedel-Crafts Alkylation | Naphthalene Derivative, Alkylating Agent (e.g., Alkyl Halide) | Alkylated Naphthalenes | core.ac.uk |

| Buchwald Amination | Bromonaphthalene, BocNH2 | Aminated Naphthalene | nih.gov |

| Radical Bromination | Methylnaphthalene, NBS, BPO | Brominated Methylnaphthalene | nih.gov |

Incorporation into Expanded Polycyclic Aromatic Systems

Expanding the polycyclic aromatic (PAH) framework of this compound is a key strategy for developing materials with unique optoelectronic properties. unit.no PAHs are organic compounds composed of multiple fused aromatic rings and are of significant interest in materials science. wikipedia.org

One method for achieving this is through cycloaddition reactions. For instance, 2-pyrones can react with aryne intermediates in a [4+2] cycloaddition, followed by decarboxylative aromatization, to form multisubstituted naphthalenes. rsc.org This approach can be used to build more complex, fused aromatic systems.

Another strategy involves the use of cross-coupling reactions to link naphthalene units to other aromatic systems, followed by cyclization. unit.no For example, a Suzuki-Miyaura cross-coupling can be used to connect a naphthalenyl boronic ester with another aromatic halide, with subsequent cyclization to form a larger PAH. unit.no These expanded systems are investigated for their potential use in electronic devices and as fluorescent materials. unit.no

Development of Heterocycle-Fused Naphthalene Derivatives

Fusing heterocyclic rings to the naphthalene scaffold introduces new functionalities and can significantly alter the molecule's biological and chemical properties. Quinolines and triazoles are two important classes of heterocycles that have been incorporated.

Functionalized Quinolines

Quinolines are a class of heterocyclic aromatic compounds that are of great interest in medicinal chemistry. nih.gov Domino reactions provide an efficient pathway to synthesize highly functionalized quinolines from naphthalene precursors. nih.gov For example, Morita-Baylis-Hillman (MBH) acetates can react with active methylene (B1212753) compounds in a domino sequence to yield substituted quinolines. nih.gov Another approach involves the Vilsmeier-Haack reaction, which can be used to synthesize quinoline-carbaldehyde derivatives from acetanilide (B955) precursors. frontiersin.org These reactions allow for the construction of complex quinoline (B57606) structures fused or substituted with the naphthalene moiety. nih.govfrontiersin.org

Triazole-Substituted Naphthalenes

Triazole-substituted naphthalenes can be synthesized through various methods, including "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, reacting an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. scielo.br

A synthetic route to triazole-substituted naphthalenes involves the reaction of 4-azido-2-pyrones with o-silylaryl triflates. rsc.org This process generates a triazole-substituted naphthalene through an aryne reaction at both the 2-pyrone and azide functionalities. rsc.org The resulting triazolyl naphthalenes are explored for their potential applications in pharmaceutical and materials science. rsc.org

Strategies for Regioselective Functionalization

Controlling the position of functional groups on the naphthalene ring is critical for synthesizing specific isomers with desired properties. Regioselective functionalization can be achieved through several strategies.

Directed ortho-metalation (DoM) is a powerful technique where a directing group on the naphthalene ring guides metalation to a specific ortho position. unit.no This allows for the subsequent introduction of various electrophiles at that site with high selectivity.

Another approach is catalyst-controlled C-H functionalization. For example, palladium catalysts can be used to selectively introduce functional groups at the β-position of the naphthalene ring. researchgate.net The choice of catalyst, oxidant, and reaction conditions can influence the regioselectivity of the functionalization. researchgate.net Research has shown that for naphthalene derivatives, functionalization is often selective for the β-position, with high β:α ratios observed. researchgate.net

The following table highlights different strategies for achieving regioselective functionalization of naphthalene derivatives.

| Strategy | Description | Key Factors | Reference |

| Directed Ortho-Metalation (DoM) | A directing group guides metalation to a specific ortho position for subsequent functionalization. | Directing group, base, solvent | unit.no |

| Catalyst-Controlled C-H Functionalization | Metal catalysts (e.g., Palladium) direct the introduction of functional groups to specific positions. | Catalyst, oxidant, ligands, reaction conditions | researchgate.net |

| Pre-functionalization | Introducing a functional group that directs subsequent reactions to a specific position. | Nature of the pre-existing functional group |

Advanced Research Applications of 2 Ethoxy 6 Methylnaphthalene and Its Derivatives

Role as a Synthetic Intermediate for Complex Organic Molecules

The structure of 2-Ethoxy-6-methylnaphthalene makes it an ideal starting point for the synthesis of more elaborate molecules. Organic building blocks are fundamental starting materials used to construct complex molecules through various chemical reactions, playing a critical role in drug discovery and material science. cymitquimica.com The naphthalene (B1677914) core can be functionalized through various reactions, including oxidation to form naphthoquinones or substitution reactions to introduce additional functional groups.

The naphthalene framework is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. rsc.org this compound and its related structures serve as key pharmaceutical intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound (+)-6-methoxy-α-methyl-2-naphthalene acetic acid, known as Naproxen, is a widely used NSAID. google.com The synthesis of such drugs often involves precursors with specific alkoxy and alkyl substitutions on the naphthalene ring. The ethyl group in ethoxy derivatives can enhance lipophilicity, a crucial factor for improving a drug's ability to permeate biological membranes. The compound's utility extends to its role in domino reactions, which can generate highly functionalized naphthalenes and quinolines, structures of significant interest in medicinal chemistry.

| Naphthalene Precursor | Target Pharmaceutical Class | Significance of Substitution |

|---|---|---|

| This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | The 2,6-substitution pattern is a key structural feature for certain NSAIDs. The ethoxy group can modulate properties like lipophilicity. |

| (+)-6-Methoxy-α-methyl-2-naphthalene acetic acid | NSAID (Naproxen) | A well-established anti-inflammatory, analgesic, and antipyretic agent. google.com |

In polymer science, naphthalene and its derivatives are used as monomers to create high-performance polymers. researchgate.net The rigid and planar nature of the naphthalene unit can impart excellent thermal stability and specific mechanical properties to a polymer backbone. Naphthalene-based hyper-cross-linked polymers (HCLPs) have been synthesized via methods like Friedel–Crafts alkylation and Scholl coupling reactions. researchgate.netmdpi.com These materials are noted for their large specific surface areas, with some examples reaching up to 2870 m²/g, making them promising for industrial applications such as gas adsorption. researchgate.net

The functionalization of the naphthalene monomer is critical. For instance, 2-methoxy-6-vinylnaphthalene, a related compound, is utilized in polymer chemistry due to its reactive vinyl group. Similarly, polymers can be formed through the condensation of naphthalenesulfonic acid with formaldehyde, creating anionic polyelectrolytes used as dispersing agents. evitachem.com These examples highlight the role of substituted naphthalenes as foundational units for creating functional polymers and advanced materials. cymitquimica.com

Catalysis Research

The unique electronic and structural features of the naphthalene core have made it an attractive scaffold for the design of ligands in transition metal catalysis. These ligands are instrumental in controlling the activity and selectivity of catalytic reactions.

The naphthalene ring serves as a rigid and sterically bulky backbone in various ligand designs, influencing the coordination environment of a metal center. uni-regensburg.de Polyaromatic hydrocarbons are a useful class of ligands due to their strong π-acceptor character and affinity for electron-rich metal centers. uni-regensburg.de

Examples of naphthalene-based ligands include:

BIAN-NHC Ligands: These N-heterocyclic carbene (NHC) ligands feature a naphthalene ring fused to an imidazolylidene ring system. nih.gov This design creates a ligand with stronger σ-donor and better π-acceptor character than classical NHCs, an extended π-system, and a rigid backbone that provides enhanced control over the catalytic metal center. nih.gov

Nitrogen-Sulfonate Ligands: Naphthalene-bridged nitrogen-sulfonate ligands have been synthesized and complexed with vanadium. mdpi.com For example, 8-(phenylamino)naphthalene-1-sulfonic acid can be reacted with vanadium(IV) tetrachloride to create novel catalysts for olefin polymerization. mdpi.com

Acetic Acid Derivatives: Ligands such as 1-naphthylacetic acid and 2-naphthylacetic acid have been used to prepare a series of coordination compounds with first-row transition metals like manganese, iron, copper, and zinc. mdpi.com

These designs demonstrate how the naphthalene scaffold can be functionalized to create a diverse range of ligands for various catalytic applications. mdpi.comosti.gov

Naphthalene-based ligands and catalysts have shown significant efficacy in key organic transformations, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Suzuki-Miyaura Coupling: Derivatives like 2-Ethoxy-1-naphthaleneboronic acid are widely used in Suzuki-Miyaura cross-coupling to synthesize biaryl compounds, which are important structures in pharmaceuticals and materials science. Palladium catalysts supported on naphthalene-based polymers have been tested in the Suzuki cross-coupling of 4-bromoanisole (B123540) and phenylboronic acid, demonstrating high efficiency with over 95% conversion and >97% selectivity under mild conditions. mdpi.com

Buchwald-Hartwig Amination: Palladium complexes with BIAN-NHC ligands have been successfully used in the Buchwald-Hartwig amination of aryl chlorides and bromides, a crucial reaction for synthesizing arylamines. nih.gov

Regioselective Reactions: The inherent electronic differences between the α (e.g., C1) and β (e.g., C7) positions of the naphthalene ring can be exploited for regioselective catalysis. In 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions with boronic acids or amines proceed predominantly at the less sterically hindered 7-position. nih.govacs.org This regioselectivity allows for the precise synthesis of unsymmetrically disubstituted naphthalenes. nih.gov

| Catalytic Reaction | Naphthalene-Based System | Performance Highlight |

|---|---|---|

| Suzuki Cross-Coupling | Pd nanoparticles on naphthalene-based polymer support | >95% conversion of 4-bromoanisole with >97% selectivity for the product. mdpi.com |

| Buchwald-Hartwig Amination | [Pd(BIAN–NHC)(allyl)Cl] complexes | Effective for amination of aryl chlorides and bromides with morpholine (B109124) and N-methylaniline. nih.gov |

| Olefin Polymerization | Vanadium complexes with naphthalene-bridged nitrogen-sulfonate ligands | Active catalysts for ethylene (B1197577)/propylene copolymerization, maintaining high activity at elevated temperatures. mdpi.com |

Materials Science Research

The application of this compound and related structures in materials science is primarily as building blocks for functional materials with tailored properties. cymitquimica.com Dihalogenated naphthalenes are particularly useful as they can be converted into various functional groups, making them crucial in the development of electronic and optical materials. acs.org

Research has shown that styryl-substituted naphthalene derivatives can exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs). Furthermore, hyper-cross-linked polymers (HCLPs) synthesized from monomers like naphthalene, 1-naphthol, and 1-methylnaphthalene (B46632) possess outstanding thermal stability and large surface areas. researchgate.net These microporous networks are being investigated for gas adsorption and storage applications, demonstrating the potential to create cost-effective and highly functional materials from simple naphthalene-based raw materials. researchgate.net

Environmental Chemical Research

Alkylated naphthalenes, such as 2-methylnaphthalene (B46627), are components of crude oil and fuel oils and are of environmental concern due to their toxicity. ethz.ch Understanding their biodegradation pathways is crucial for developing bioremediation strategies for contaminated sites. Research has shown that various microorganisms are capable of degrading these compounds under both aerobic and anaerobic conditions. ethz.chnih.gov

Under aerobic conditions, the degradation of 2-methylnaphthalene can proceed through two main pathways. ethz.ch In one pathway, the aromatic ring adjacent to the methyl group is oxidized, leading to the formation of methylsalicylates and methylcatechols. ethz.ch In the other pathway, the methyl side chain is hydroxylated, eventually forming naphthoic acid. ethz.ch Organisms like Pseudomonas putida CSV86 have been shown to utilize both 1- and 2-methylnaphthalene as their sole source of carbon and energy. ethz.ch

Anaerobic degradation of 2-methylnaphthalene has also been studied, particularly by sulfate-reducing bacteria. nih.govnih.gov In this process, the initial activation of 2-methylnaphthalene involves the addition of fumarate (B1241708) to the methyl group. nih.gov This leads to the formation of metabolites such as naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid. nih.gov Subsequent steps involve the formation of 2-naphthoic acid and its reduced derivatives. nih.gov

The microbial metabolism of alkylated naphthalenes results in a variety of transformation products. The specific products formed depend on the microorganism and the environmental conditions (aerobic or anaerobic).

In aerobic degradation of 2-methylnaphthalene by Pseudomonas putida CSV86, key intermediates include 2-hydroxymethylnaphthalene, which can undergo further ring hydroxylation to form 4-hydroxymethylcatechol. ethz.ch The enzyme naphthalene dioxygenase plays a significant role in the initial oxidation of the aromatic ring. ethz.ch

Under anaerobic, sulfate-reducing conditions, the metabolism of 2-methylnaphthalene by enrichment cultures has been shown to produce a range of compounds. nih.gov Besides the initial fumarate adducts, other identified metabolites include 2-naphthoic acid, 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid. nih.gov The identification of these products provides strong evidence for the proposed degradation pathway. nih.gov

The following table summarizes the key transformation products of 2-methylnaphthalene under different metabolic conditions:

| Metabolic Condition | Microorganism Type | Key Transformation Products |

| Aerobic | Pseudomonas putida CSV86 | Methylsalicylates, methylcatechols, naphthoic acid, 2-hydroxymethylnaphthalene, 4-hydroxymethylcatechol ethz.ch |

| Anaerobic (Sulfate-reducing) | Enrichment culture | Naphthyl-2-methyl-succinic acid, naphthyl-2-methylene-succinic acid, 2-naphthoic acid, reduced 2-naphthoic acid derivatives nih.gov |

This table is generated based on the textual data and provides a summary of research findings.

The use of recombinant microorganisms offers a powerful tool for studying and enhancing the biotransformation of naphthalene derivatives. By expressing specific enzymes in host organisms like Escherichia coli, researchers can investigate the catalytic capabilities of these enzymes and generate novel hydroxylated compounds.

For example, recombinant E. coli cells expressing a variant of cytochrome P450 BM3 (F87V) have been used to bioconvert various substituted naphthalenes, including 1-methoxy- and 1-ethoxynaphthalene (B1581650). researchgate.net This system was capable of producing a variety of mono-hydroxylated derivatives. researchgate.net Interestingly, the bioconversion of 1-ethoxynaphthalene by these recombinant cells led to the formation of a novel compound, 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol, through oxidative aryl coupling. researchgate.net

In another study, E. coli expressing the phnA1A2A3A4 genes, which encode a polycyclic aromatic hydrocarbon (PAH)-dihydroxylating dioxygenase from the marine bacterium Cycloclasticus sp. strain A5, were also used to biotransform substituted naphthalenes. researchgate.net This highlights the potential of using enzymes from diverse microbial sources for bioremediation and biocatalysis applications. The use of recombinant systems allows for the controlled production of specific enzymes, facilitating detailed studies of their substrate specificity and reaction mechanisms.

Biomimetic catalysis seeks to mimic the function of natural enzymes using synthetic catalysts. This approach has been applied to the oxidation of naphthalenes, offering an alternative to microbial degradation for chemical synthesis and environmental remediation.

Iron "helmet" phthalocyanines have been shown to be effective catalysts for the epoxidation of olefins using hydrogen peroxide (H2O2) as the oxidant. researchgate.net These catalysts can also be applied to the oxidation of aromatic compounds like naphthalene. The structure of the catalyst, particularly the substituents on the phthalocyanine (B1677752) ring, can influence its catalytic activity and stability. researchgate.net

Another example is the use of an iron catalyst for the dearomative syn-dihydroxylation of naphthalenes. nih.gov This reaction, using H2O2 as the oxidant, can convert naphthalene into tetrahydroxylated products. nih.gov The presence of substituents on the naphthalene ring influences the yield and stereoselectivity of the reaction. For instance, naphthalenes with electron-withdrawing groups often lead to better yields. nih.gov Such biomimetic systems provide a route to valuable chemical intermediates under mild reaction conditions.

The oxidation of 2-methylnaphthalene to produce compounds like vitamin K3 (menadione) has also been achieved using metalloporphyrin catalysts. nih.gov These systems mimic the action of cytochrome P450 enzymes and can selectively oxidize the methyl group or the aromatic ring. The choice of solvent and oxidant can significantly affect the product distribution. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-Ethoxy-6-methylnaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or etherification of naphthalene derivatives. For example, methoxy and methyl groups can be introduced via alkylation using methyl halides or methoxy precursors under acidic conditions. Optimization requires controlling temperature (e.g., 80–120°C), catalyst selection (e.g., AlCl₃ for electrophilic substitution), and protecting/deprotecting functional groups to avoid side reactions . Characterization via NMR and GC-MS ensures purity and structural confirmation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., ethoxy vs. methyl group splitting patterns).

- Mass Spectrometry : High-resolution MS (e.g., electron ionization) confirms molecular weight and fragmentation pathways .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for analyzing steric effects of substituents .

Q. How can researchers design in vitro toxicity studies for this compound to ensure reproducibility?

- Methodological Answer : Follow systematic frameworks like those in the Toxicological Profile for Naphthalene Derivatives:

- Exposure Routes : Prioritize inhalation, oral, or dermal routes based on application .

- Endpoints : Include hepatic, respiratory, and hematological endpoints .

- Controls : Use randomized dosing and blinded personnel to minimize performance bias .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Apply evidence-rating frameworks from Appendix C of the Toxicological Profile:

- Risk of Bias Assessment : Evaluate randomization, blinding, and outcome reporting using Tables C-6/C-7 .

- Inconsistency Analysis : Use heterogeneity metrics (e.g., I² statistic) to assess variability in effect sizes. Lower confidence tiers if cross-study variability exceeds 50% .

- Indirectness : Validate animal models against human-relevant exposure durations and metabolic pathways .

Q. What computational strategies are recommended for modeling the reactivity of this compound in environmental or biological systems?

- Methodological Answer :

- DFT Calculations : Predict electrophilic sites for oxidation or metabolic activation (e.g., ethoxy group cleavage).

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes using software like AutoDock .

- SAR Analysis : Compare with analogs (e.g., 2-Methylnaphthalene) to infer toxicity mechanisms .

Q. How can high-throughput crystallography pipelines improve structural analysis of this compound derivatives?

- Methodological Answer :

- Automated Phasing : Use SHELXC/SHELXD for rapid phase determination in low-symmetry crystals .

- Twinned Data Refinement : SHELXL’s twin-law options handle pseudo-merohedral twinning common in aromatic compounds .

- Validation Tools : Employ R-factor convergence tests and electron density maps (e.g., ORTEP-3) to resolve steric clashes .

Data Analysis and Reproducibility

Q. What criteria should guide the selection of this compound studies for meta-analyses?

- Methodological Answer : Use inclusion criteria from Table B-1 of the Toxicological Profile:

- Study Types : Prioritize peer-reviewed, controlled exposure studies over observational data .

- Confidence Ratings : Exclude studies with "Very Low" initial confidence (e.g., unblinded designs or incomplete outcome data) .

- Exposure Characterization : Ensure dose-response relationships are quantified via HPLC or GC-MS .

Q. How can researchers mitigate attrition bias in long-term toxicity studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.